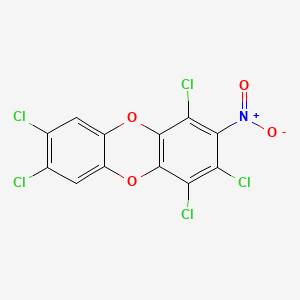
Dec-2-EN-5-YN-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-2-EN-5-YN-4-one is an organic compound that belongs to the class of enynones, which are characterized by the presence of both a double bond and a triple bond conjugated with a carbonyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dec-2-EN-5-YN-4-one typically involves the use of alkynes and enones as starting materials. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method provides a straightforward route to the compound, although it requires careful control of reaction conditions to prevent isomerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as copper or gold complexes to facilitate the formation of the enynone structure. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dec-2-EN-5-YN-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to different products.
Substitution: The enynone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
Dec-2-EN-5-YN-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mecanismo De Acción
The mechanism of action of Dec-2-EN-5-YN-4-one involves its ability to act as an electrophile due to the presence of multiple electrophilic sites. This allows it to participate in various nucleophilic addition and substitution reactions. The compound can interact with different molecular targets, including enzymes and receptors, through these reactions, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dec-2-EN-5-YN-4-one include other enynones such as:
- Alk-2-en-4-yn-1-ones
- Alk-1-en-4-yn-3-ones
Uniqueness
What sets this compound apart from other enynones is its specific structure, which provides unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis of complex molecules, particularly in the development of heterocyclic compounds .
Propiedades
| 105363-19-7 | |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
dec-2-en-5-yn-4-one |
InChI |
InChI=1S/C10H14O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-6H2,1-2H3 |
Clave InChI |
QDEHSJLTOIUQCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


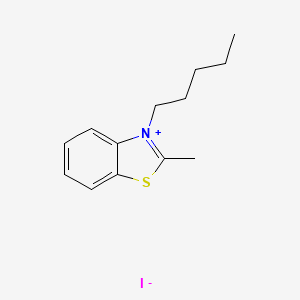
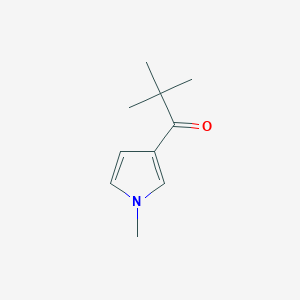
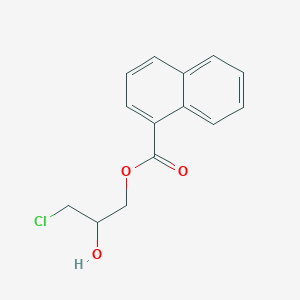
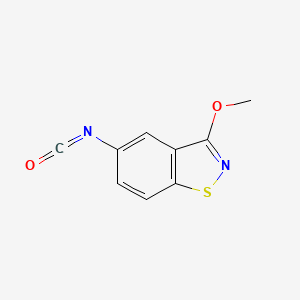
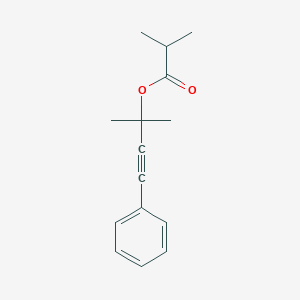
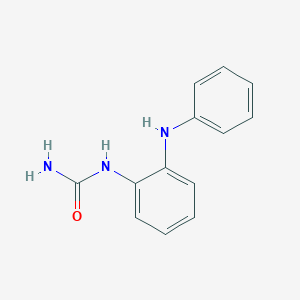
![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
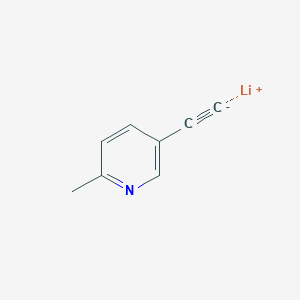
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
